Gallium Citrate: A Technical Guide to its Fundamental Properties for Research Applications
Gallium Citrate: A Technical Guide to its Fundamental Properties for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth overview of the core fundamental properties of gallium citrate (B86180), with a particular focus on its radiolabeled forms (Gallium-67 and Gallium-68 citrate). It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are utilizing or exploring the applications of this compound. The document covers its chemical, physical, and radiopharmaceutical properties; delves into its mechanism of action and pharmacokinetics; and outlines detailed experimental protocols for its use in a research setting. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding and application.
Introduction
Gallium citrate is a compound of significant interest in medical research and clinical diagnostics.[1] While stable gallium has its own therapeutic applications, the radiolabeled forms, particularly Gallium-67 (B84094) (⁶⁷Ga) citrate and Gallium-68 (⁶⁸Ga) citrate, are widely recognized as versatile radiopharmaceuticals.[2][3] ⁶⁷Ga-citrate, a gamma-emitting isotope, has a long history in nuclear medicine for imaging tumors, inflammation, and infection using Single-Photon Emission Computed Tomography (SPECT).[2][4][5] Its positron-emitting counterpart, ⁶⁸Ga-citrate, is gaining prominence for similar applications with Positron Emission Tomography (PET), offering advantages in resolution and quantification.[6][7]
The utility of gallium citrate stems from its chemical similarity to ferric iron (Fe³⁺), which allows it to act as an iron mimic and trace physiological pathways related to iron metabolism, cell proliferation, and inflammation.[8][9] This guide details the fundamental properties that underpin these applications, providing the technical data and procedural knowledge necessary for its effective use in research.
Physical and Chemical Properties
Gallium citrate is typically handled as a sterile, aqueous solution for administration, though it exists as a crystalline powder in its solid state.[1][10] Its solubility and stability are key considerations for formulation and in vivo behavior.
| Property | Description | Reference(s) |
| Molecular Formula | C₆H₅GaO₇ | [1][11] |
| Molecular Weight (Stable Ga) | 258.82 g/mol | [11] |
| Molecular Weight (⁶⁷Ga) | ~257.03 g/mol | [12] |
| Molecular Weight (⁶⁸Ga) | 256.93 g/mol | [12] |
| Appearance | White to yellowish-white crystalline powder. | [1] |
| Solubility | Sparingly soluble in water. Solubility increases in acidic conditions. | [1] |
| Formulation pH (Injection) | Typically adjusted to between 4.5 and 8.0 for intravenous administration. | [10][13] |
Radiopharmaceutical Properties
The diagnostic utility of gallium citrate is conferred by the specific decay characteristics of its radioisotopes, ⁶⁷Ga and ⁶⁸Ga.
| Property | Gallium-67 (⁶⁷Ga) | Gallium-68 (⁶⁸Ga) | Reference(s) |
| Half-life | 78.3 hours | 68 minutes | [2][7][10] |
| Decay Mode | Electron Capture | Positron Emission (β+) | [10][14][15] |
| Principal Emissions (Energy) | Gamma: 93 keV (40%), 185 keV (24%), 296 keV (22%), 388 keV (7%) | Annihilation Photons: 511 keV (from β+) | [10][16][17] |
| Imaging Modality | SPECT (Single-Photon Emission Computed Tomography) | PET (Positron Emission Tomography) | [2][6] |
Mechanism of Action and Cellular Uptake
The biological behavior of gallium citrate is primarily dictated by its ability to mimic ferric iron (Fe³⁺).[8] This "iron mimicry" is the cornerstone of its localization in pathological tissues.
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Binding to Transferrin: Once administered intravenously, gallium (Ga³⁺) rapidly dissociates from the weak citrate chelator and binds to plasma proteins, predominantly transferrin, which is the body's main iron transport protein.[2][4][8]
-
Transport and Receptor Binding: The Ga-transferrin complex circulates throughout the body. Tissues with high metabolic activity, rapid cell division (e.g., tumors), or inflammation often upregulate the expression of transferrin receptors (TfR) on their cell surfaces to meet increased iron demands.[8][18] The Ga-transferrin complex binds to these receptors.[4][19]
-
Cellular Internalization: Following binding, the entire Ga-transferrin-TfR complex is internalized by the cell via endocytosis.[18]
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Intracellular Localization: Inside the cell, the acidic environment of the endosome causes the release of Ga³⁺ from transferrin. The gallium ion then accumulates in lysosomes and binds to other soluble intracellular proteins.[10][13][20]
Other proposed mechanisms for gallium accumulation, particularly in infection and inflammation, include:
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Binding to Lactoferrin: In areas of inflammation, Ga³⁺ can bind to lactoferrin, which is released by leukocytes.[9]
-
Direct Bacterial Uptake: Gallium can bind directly to siderophores, which are iron-chelating molecules produced by bacteria, facilitating its uptake by microorganisms.[9] This allows for infection imaging even in leukopenic patients.
-
Increased Permeability: Tumor cells may exhibit increased membrane permeability, which could contribute to gallium uptake.[21]
Cellular uptake of Gallium-67 citrate via the transferrin receptor pathway.
Pharmacokinetics and Biodistribution
The pharmacokinetic profile of ⁶⁷Ga-citrate is characterized by slow clearance and a shifting pattern of distribution over several days.
| Parameter | Description | Reference(s) |
| Binding Protein | Transferrin | [2][4][8] |
| Whole Body Retention (7 days) | Approximately 65% of the injected dose remains in the body after 7 days. | [10] |
| Excretion (first 7 days) | Primarily renal in the first 24 hours.[22] After this, excretion is slow, with ~26% of the dose excreted in the urine and ~9% in the feces over 7 days. | [10] |
| Distribution (Early, <24h) | Highest concentrations are found in the blood pool, renal cortex, lacrimal glands, and nasopharyngeal mucosa. | [13][22] |
| Distribution (Late, >24h) | Maximum concentration shifts to the liver, spleen, bone and bone marrow, and lymph nodes.[13] The colon is also visualized due to fecal excretion.[22] | [13][22] |
Research Applications
Gallium citrate is a valuable tool in preclinical and translational research.
-
Oncology: Used to evaluate novel cancer therapies in animal models of lymphoma, lung cancer, and other gallium-avid tumors by non-invasively monitoring tumor burden and response to treatment.[2][23]
-
Infectious Disease: Employed in models of acute and chronic infections, such as osteomyelitis and abscesses, to assess the efficacy of new antimicrobial agents.[2]
-
Inflammation Studies: Useful for imaging inflammatory processes like sarcoidosis in research settings, helping to understand disease mechanisms and evaluate anti-inflammatory drugs.[2]
-
Theranostics: The pairing of ⁶⁸Ga (for PET imaging) and therapeutic radionuclides offers a "theranostic" approach. While not a therapeutic agent itself, ⁶⁷Ga can be used as a long-lived imaging surrogate for planning therapies with other agents that share similar targeting mechanisms.[24]
Experimental Protocols
The following are generalized protocols for common research applications of ⁶⁷Ga-citrate. Researchers should adapt these based on specific institutional guidelines and experimental aims.
Protocol: Radiochemical Purity Testing
Objective: To determine the percentage of ⁶⁷Ga that is successfully complexed with citrate. Methodology:
-
System: Instant Thin Layer Chromatography (ITLC) using silica (B1680970) gel-impregnated paper (iTLC-SG).
-
Mobile Phase: 0.1 M Sodium Citrate solution, pH 5.5.
-
Procedure: a. Spot a small volume (~1-2 µL) of the final ⁶⁷Ga-citrate solution onto the origin of an ITLC strip. b. Develop the strip in a chromatography chamber containing the mobile phase until the solvent front reaches near the top. c. Remove the strip, mark the solvent front, and let it dry.
-
Analysis: a. Cut the strip in half (midway between the origin and solvent front). b. Count the radioactivity of each half in a suitable gamma counter or dose calibrator. c. Calculation:
- The ⁶⁷Ga-citrate complex remains at the origin (Rf = 0).
- Any free ⁶⁷Ga³⁺ will migrate with the solvent front (Rf = 1.0).
- Radiochemical Purity (%) = (Counts at Origin / Total Counts) x 100.
-
Acceptance Criteria: Radiochemical purity should typically be >95%.
Protocol: In Vivo Biodistribution Study in a Rodent Model
Objective: To quantify the distribution of ⁶⁷Ga-citrate in various organs and tissues over time. Methodology:
-
Animal Model: Prepare the relevant animal model (e.g., mice bearing tumor xenografts).
-
Dose Preparation: Dilute ⁶⁷Ga-citrate in sterile saline to a known radioactivity concentration. Prepare a standard of the injectate for calculating the injected dose.
-
Administration: Administer a known activity (e.g., 1-2 MBq) of ⁶⁷Ga-citrate intravenously (e.g., via tail vein). Record the precise weight and activity injected for each animal.
-
Time Points: Euthanize cohorts of animals (n=3-5 per group) at predefined time points (e.g., 4, 24, 48, 72 hours).
-
Tissue Harvesting: Dissect, rinse, blot dry, and weigh major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor).
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and the injection standard using a calibrated gamma counter.
-
Data Analysis: a. Correct all counts for background and radioactive decay. b. Calculate the percentage of the injected dose (%ID) in each organ. c. Normalize the data to the organ weight to determine the percent injected dose per gram (%ID/g).
Protocol: SPECT Imaging in a Research Setting
Objective: To non-invasively visualize the localization of ⁶⁷Ga-citrate in a research animal. Methodology:
-
Equipment: A preclinical SPECT/CT scanner equipped with a medium-energy collimator.
-
Animal Preparation: Administer ⁶⁷Ga-citrate (e.g., 10-30 MBq) intravenously. Anesthetize the animal just prior to imaging. Monitor vital signs throughout the scan.
-
Imaging Time Points: Perform scans at relevant times, typically 24, 48, or 72 hours post-injection.[25][26]
-
Acquisition Parameters (Typical):
-
Energy Windows: Set three 20% energy windows centered at 93, 185, and 300 keV.[25]
-
Collimator: Medium-energy, parallel-hole.[25]
-
SPECT Acquisition: 360° rotation, 60-120 projections, 30-60 seconds per projection.
-
CT Acquisition: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction: Reconstruct the SPECT data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM). Fuse the SPECT images with the CT data for anatomical localization.
-
Analysis: Analyze images qualitatively (visual assessment of uptake) and quantitatively (drawing regions of interest to determine relative tracer concentration).
Preclinical evaluation workflow for Gallium-67 citrate in a research setting.
Conclusion
Gallium citrate, particularly in its ⁶⁷Ga and ⁶⁸Ga forms, remains a cornerstone radiopharmaceutical for research into cancer, infection, and inflammation. Its fundamental properties, centered on its role as an iron mimic, provide a robust mechanism for targeting pathological tissues. A thorough understanding of its chemical characteristics, pharmacokinetics, and the appropriate experimental methodologies is crucial for its effective application. This guide provides a foundational resource for researchers aiming to leverage the unique capabilities of gallium citrate to advance diagnostic imaging and drug development.
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